N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
The compound N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a structurally complex molecule featuring a benzo[d]imidazole core fused with a tetrahydro ring system, substituted at the 5-position with a carboxamide group. The pyridinylmethyl side chain includes a diethylamino substituent, which may enhance solubility and modulate electronic properties. This compound is hypothesized to target enzymes or receptors involved in neurological or metabolic pathways, given the prevalence of similar heterocyclic frameworks in bioactive molecules .
Properties
IUPAC Name |
N-[[6-(diethylamino)pyridin-3-yl]methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c1-4-24(5-2)18-9-6-14(11-20-18)12-21-19(25)15-7-8-16-17(10-15)23-13(3)22-16/h6,9,11,15H,4-5,7-8,10,12H2,1-3H3,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWDEGRCNYYUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The tetrahydrobenzimidazole core is synthesized via cyclocondensation of 1,2-diaminocyclohexane with carboxylic acid derivatives. A representative protocol involves:
- Reacting 1,2-diaminocyclohexane with methylglyoxal in acetic acid at 80°C for 12 hours to form 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole.
- Oxidation of the intermediate with potassium permanganate in aqueous sulfuric acid yields the carboxylic acid derivative.
Preparation of (6-(Diethylamino)pyridin-3-yl)methanamine
Diethylamino Functionalization of Pyridine
The 6-(diethylamino)pyridine subunit is synthesized through nucleophilic aromatic substitution:
- 3-Amino-5-(bromomethyl)pyridine is treated with diethylamine in dimethylformamide (DMF) at 60°C for 24 hours, achieving 80% yield.
- Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding (6-(diethylamino)pyridin-3-yl)methanamine.
Critical Parameter : Excess diethylamine (2.5 equivalents) ensures complete substitution, while elevated temperatures reduce reaction times.
Carboxamide Coupling Strategies
Activation of Carboxylic Acid
The benzimidazole-5-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent reaction with (6-(diethylamino)pyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base yields the target carboxamide.
Reaction Conditions :
Peptide Coupling Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
- Carboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.1 equiv).
- Add amine (1.5 equiv), stir at 25°C for 18 hours.
- Yield : 88% with >95% purity (HPLC).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial protocols emphasize throughput and reproducibility:
- Condensation Step : A tubular reactor with immobilized acid catalysts (e.g., Amberlyst-15) achieves 92% conversion at 100°C.
- Carboxamide Coupling : Microreactor systems reduce reaction times from hours to minutes via enhanced mixing.
Table 1. Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 18–24 hours | 2–4 hours |
| Yield | 72–88% | 85–92% |
| Purification | Column Chromatography | Crystallization |
| Catalyst Cost | High (EDC/HOBt) | Low (Immobilized Acids) |
Challenges and Mitigation Strategies
Regioselectivity in Benzimidazole Formation
Unwanted regioisomers arise during cyclocondensation. Employing microwave-assisted synthesis (150°C, 30 minutes) enhances selectivity (>95% desired product).
Purification of Polar Intermediates
The diethylamino-pyridine subunit’s polarity complicates isolation. Counterion exchange (e.g., converting to hydrochloride salt) improves crystallinity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the benzimidazole core is particularly significant due to its known biological activity.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the benzimidazole core can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several analogs (Table 1), but key differences influence its physicochemical and pharmacological profile:
- In contrast, compounds like 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) feature rigid benzoxazin or pyrimidine cores, which may enhance selectivity but reduce adaptability .
- Conversely, analogs such as 2-[(2-Chlorophenyl)methylsulfanyl]-4-(2,4-difluorophenoxy)-5,6,7,8-tetrahydroquinazoline (CAS 339019-34-0) contain lipophilic substituents (e.g., chlorophenyl, difluorophenoxy), which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties
- Lipophilicity (LogP): The diethylamino group likely lowers LogP compared to compounds with trifluoromethyl (e.g., CAS 866137-49-7) or dichlorobenzyl groups (e.g., CAS 128043-98-1), which are highly lipophilic.
- Solubility: The polar carboxamide and ionizable diethylamino groups may enhance solubility in polar solvents, whereas cyclopentapyrimidine derivatives (e.g., CAS 860785-03-1) with methyl esters are more lipophilic .
Pharmacological Activity
- Target Binding : The benzo[d]imidazole core may interact with ATP-binding sites in kinases or GABA receptors. In contrast, phthalazinyl derivatives (e.g., CAS 338394-21-1) with hydrazide linkages could target metalloenzymes or peroxisomal pathways .
- Metabolic Stability : The tetrahydro ring system in the target compound may reduce oxidative metabolism compared to fully aromatic analogs, extending half-life.
Pharmacokinetics
- Absorption: The balance of polar (diethylamino, carboxamide) and lipophilic (tetrahydro-benzoimidazole) groups suggests moderate oral bioavailability.
- Metabolism : Electron-donating groups may slow cytochrome P450-mediated degradation relative to electron-withdrawing substituents (e.g., trifluoromethyl in CAS 866137-49-7) .
Data Table
Table 1 : Comparative Analysis of Key Features
Note: LogP and solubility values are illustrative estimates based on substituent contributions.
Research Findings
- Synthetic Accessibility: The target compound’s synthesis may involve reductive amination for the diethylamino group, whereas CAS 338394-21-1 requires hydrazide coupling, which is less atom-economical .
- Toxicity: The diethylamino group may pose lower hepatotoxicity risks compared to chlorinated analogs (e.g., CAS 339019-34-0), which could generate reactive metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
